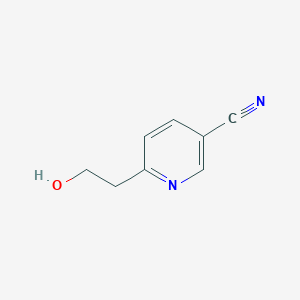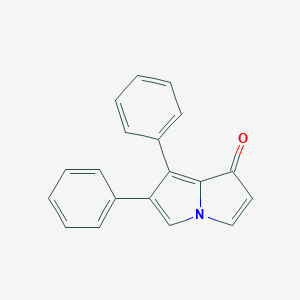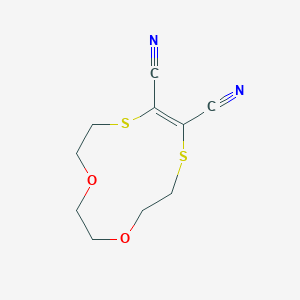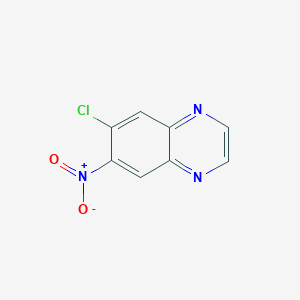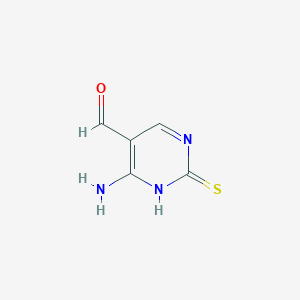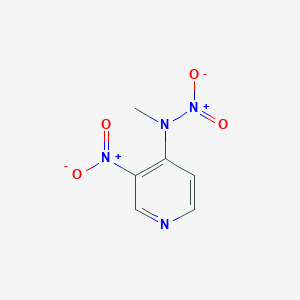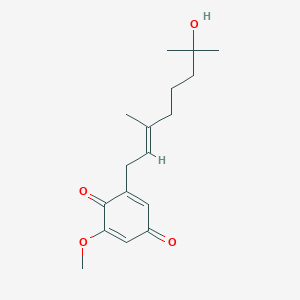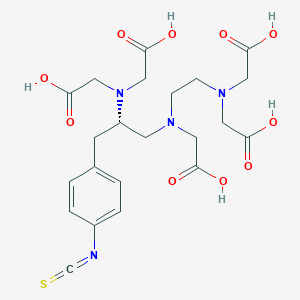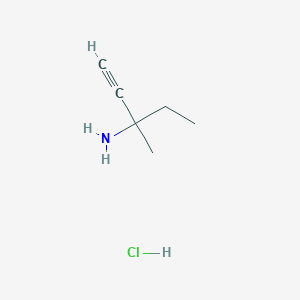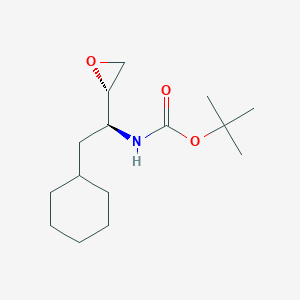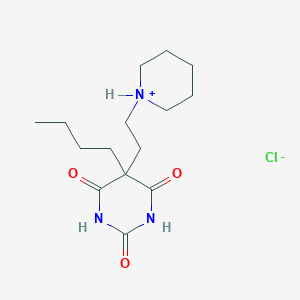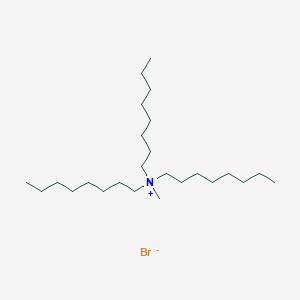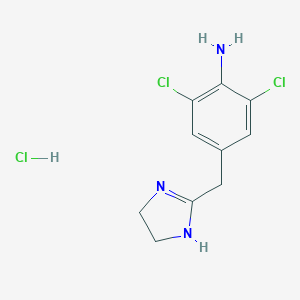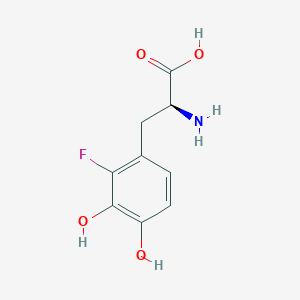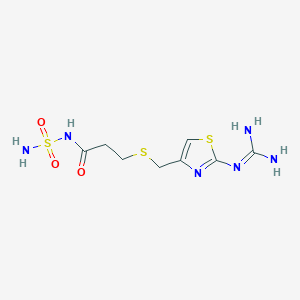
Famotidine sulfamoyl propanamide
Übersicht
Beschreibung
Famotidine sulfamoyl propanamide is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Famotidine belongs to the group of medicines known as histamine H2-receptor antagonists or H2-blockers . It works by decreasing the amount of acid produced by the stomach .
Molecular Structure Analysis
The molecular formula of Famotidine sulfamoyl propanamide is C8H14N6O3S3 . Its exact mass is 338.03 and its molecular weight is 338.420 .Physical And Chemical Properties Analysis
Famotidine sulfamoyl propanamide has a molecular formula of C8H14N6O3S3, an exact mass of 338.03, and a molecular weight of 338.420 . More research would be needed to provide a detailed analysis of its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Treatment of Stomach Disorders : Famotidine shows effectiveness in treating stomach ulcers, erosive esophagitis, and gastroesophageal reflux disease. Its novel sulphoxide prodrug form improves aqueous solubility, enhancing its therapeutic potential (Vijayaraj, Omshanthi, Anitha, & Sampath Kumar, 2014).
H2-Receptor Antagonist Activity : It acts as a potent H2-receptor antagonist, making it a valuable antiulcer agent. Famotidine's structural and functional properties have been elucidated through NMR spectroscopy, aiding its use in peptic ulcers and Zollinger-Ellison syndrome treatment (Yanagisawa, Hirata, & Ishii, 1987); (Barańska, Czarniecki, & Proniewicz, 2001).
Pharmacokinetics : The drug exhibits a biexponential decay profile, with its clearance reduced in patients with renal insufficiency and the elderly. This necessitates reduced maintenance dosages (Echizen & Ishizaki, 1991).
COVID-19 Treatment : Famotidine's role in COVID-19 treatment is under investigation. While one study found no significant reduction in mortality in hospitalized COVID-19 patients, another study reported improved clinical outcomes in such patients (Chiu et al., 2021); (Freedberg et al., 2020).
Preventing NSAID-Induced Ulcers : It significantly reduces the incidence of gastric and duodenal ulcers in arthritis patients receiving long-term NSAID therapy (Taha et al., 1996).
Psychiatric Applications : Famotidine may improve symptoms in chronic schizophrenia, suggesting a potential role of histamine in the disease (Prell, Rosse, & Deutsch, 1996).
Antibacterial Potential : It inhibits carbonic anhydrases in both humans and Helicobacter pylori, indicating a potential novel mechanism for antibacterial drug development (Angeli, Ferraroni, & Supuran, 2018).
Tolerability and Safety : Famotidine has an excellent tolerability profile, even at high doses, for treating acid-related disorders (Howden & Tytgat, 1996).
Safety And Hazards
Before taking famotidine, individuals should inform their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits .
Eigenschaften
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCROVNHEMFQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147600 | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Famotidine sulfamoyl propanamide | |
CAS RN |
106433-44-7 | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106433447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE SULFAMOYL PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V359F2S9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



